molecular formula C6H3ClIN3 B6283258 2-azido-4-chloro-1-iodobenzene CAS No. 1609111-43-4

2-azido-4-chloro-1-iodobenzene

Cat. No.: B6283258
CAS No.: 1609111-43-4
M. Wt: 279.5
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Description

2-Azido-4-chloro-1-iodobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-chloro-1-iodobenzene typically involves the diazotization of 4-chloro-1-iodoaniline followed by azidation. The process begins with the diazotization of 4-chloro-1-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chloro-1-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium iodide, and other nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-amino-4-chloro-1-iodobenzene.

    Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

2-Azido-4-chloro-1-iodobenzene is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-azido-4-chloro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido, chloro, and iodo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-chloro-1-fluorobenzene
  • 2-Azido-4-chloro-1-bromobenzene
  • 2-Azido-4-chloro-1-methylbenzene

Uniqueness

2-Azido-4-chloro-1-iodobenzene is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its fluorine, bromine, or methyl-substituted analogs. The iodo group is larger and more polarizable, making it more reactive in substitution and coupling reactions .

Properties

CAS No.

1609111-43-4

Molecular Formula

C6H3ClIN3

Molecular Weight

279.5

Purity

95

Origin of Product

United States

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